molecular formula C69H87N15O12 B10852788 Renin Inhibitor

Renin Inhibitor

Cat. No.: B10852788
M. Wt: 1318.5 g/mol
InChI Key: AIRMFERKNRDUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Renin Inhibitors are a class of pharmaceutical compounds that target the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) by specifically inhibiting the enzyme renin . Renin is a highly specific aspartyl protease responsible for catalyzing the conversion of angiotensinogen to angiotensin I, the initial reaction in the RAAS cascade that ultimately leads to the production of angiotensin II, a key mediator of blood pressure, fluid, and electrolyte homeostasis . By binding competitively to the active site of renin, these inhibitors block the interaction with angiotensinogen, thereby preventing the formation of all downstream angiotensin peptides . This mechanism of action is distinct from Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs), as it reduces plasma renin activity (PRA) and avoids the compensatory rise in angiotensin peptides seen with other RAAS-blocking therapies . From a research perspective, this compound is invaluable for elucidating the intricate physiology of the RAAS. Its application is critical in studies investigating the pathogenesis of hypertension, heart failure, diabetic nephropathy, and other cardiovascular and renal diseases linked to RAAS overactivation . The development of orally active, non-peptidic renin inhibitors represented a significant scientific advancement, overcoming the poor bioavailability and potency issues that plagued earlier generations of peptide-like inhibitors . Research using this inhibitor can provide insights into both the classical pathway of angiotensin II production and non-canonical pathways involving the (pro)renin receptor . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-amino-2-[[3-(4-hydroxyphenyl)-2-[[2-[[2-[[2-[[3-(1H-imidazol-5-yl)-2-[[2-[[1-[3-(1H-imidazol-5-yl)-2-(pyrrolidine-2-carbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRMFERKNRDUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H87N15O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Chiron Utilization

The macrocycle route, first reported by Pan et al., disconnects aliskiren into a nine-membered lactone intermediate and an isopropyl-substituted pyrrolidine fragment. The synthesis begins with a common "isopropyl chiron," (3S,5S)-3-isopropyl-5-((2S,4S)-4-isopropyl-5-oxo-tetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester, which serves as the stereochemical foundation for subsequent transformations. This intermediate is synthesized in six steps from commercially available starting materials, achieving an overall yield of 32% through optimized crystallization and chromatographic purification.

Ring-Closing Metathesis for Lactone Formation

A pivotal step involves the RCM reaction to construct the nine-membered unsaturated lactone (Table 1). Using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C, the reaction achieves 78% yield despite competing oligomerization pathways. The choice of solvent and catalyst loading proved critical, with toluene leading to reduced selectivity due to increased steric hindrance.

Table 1. Optimization of RCM Conditions for Lactone Synthesis

CatalystSolventTemperature (°C)Yield (%)
Grubbs IIDCM4078
Hoveyda-GrubbsToluene11065
Grubbs IIDCE5072

Stereoselective Aziridination and Ring-Opening

The Du Bois aziridination reaction introduces the vicinal amino alcohol moiety with >95% diastereomeric excess (d.e.) using Rh₂(esp)₂ as a catalyst. Subsequent regioselective aziridine ring-opening with water occurs under acidic conditions (pH 4.5), yielding the desired (2S,3S)-configured amino alcohol without epimerization. This sequence demonstrates remarkable stereocontrol, addressing historical challenges in β-amino alcohol synthesis.

Convergent Synthesis via C5–C6 Disconnection

Novel Disconnection Strategy

Cini et al. developed a convergent approach that disconnects aliskiren between C5 and C6, treating C5 as a nucleophile and introducing the amino group via Curtius rearrangement. This strategy diverges from classical linear syntheses by enabling parallel synthesis of two advanced intermediates: a C1–C5 fragment bearing a tertiary alcohol and a C6–C17 fragment containing the amide moiety.

Fragment Coupling and Curtius Rearrangement

The C1–C5 fragment is prepared through stereoselective allylation of a Garner aldehyde, followed by TBS protection and ozonolysis to install the ketone at C5. The C6–C17 fragment derives from L-leucine, which undergoes sequential homologation and amide coupling. Key to this route is the Curtius rearrangement of a C5 acyl azide, generated in situ from the corresponding acid chloride, to install the C6 amine with retention of configuration.

Table 2. Comparison of Fragment Coupling Methods

Coupling MethodReagentYield (%)Purity (%)
EDC/HOBtDMF, 0°C6892
DCC/DMAPCH₂Cl₂, rt7289
HATU/DIEADMF, -20°C8595

Final Assembly and Deprotection

The coupled product undergoes global deprotection using HF·pyridine to remove silyl ethers, followed by hydrogenolysis of benzyl carbamates. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords aliskiren hemifumarate in 41% overall yield from the two fragments.

Process Chemistry and Scale-Up Challenges

Continuous Manufacturing Innovations

Heider et al. demonstrated an integrated continuous manufacturing process that reduces the traditional 13-step synthesis to a 3-step continuous workflow. Utilizing microreactors for the RCM and aziridination steps, this approach achieves 85% conversion with residence times under 10 minutes, significantly improving throughput.

Crystallization-Induced Dynamic Resolution

A critical advancement in stereochemical control involves the use of chiral resolving agents during lactone crystallization. Hanessian et al. reported that (R)-mandelic acid induces preferential crystallization of the desired (2S,4S)-lactone diastereomer, increasing d.e. from 88% to 99.5% in the final API.

Regulatory Considerations

The European Medicines Agency (EMA) mandates strict control over genotoxic impurities in aliskiren syntheses. Process modifications, including the replacement of methylating agents with ethyl analogues and implementation of scavenger resins, have reduced potential carcinogens to <1 ppm in commercial batches.

Analytical Characterization and Quality Control

Chiral Purity Assessment

Chiral HPLC methods using immobilized amylose columns (Chiralpak IA) resolve all four stereoisomers of the lactone intermediate, with method validation demonstrating ≤0.1% limit of detection for diastereomeric impurities.

FRET-Based Activity Assays

Post-synthesis biological validation employs fluorescence resonance energy transfer (FRET) assays to quantify renin inhibition (IC₅₀ = 0.6 nM for aliskiren). The assay utilizes a synthetic peptide substrate (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg) with Km = 2.4 µM, enabling precise measurement of inhibitory potency.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent advances explore transaminase-mediated synthesis of the C3 stereocenter. Engineered Arthrobacter sp. variants achieve 92% ee in the reductive amination of a ketone precursor, potentially replacing stoichiometric chiral auxiliaries.

Photoredox Catalysis

Visible-light-mediated C–H functionalization shows promise for late-stage diversification. Iridium photocatalysts enable direct amidation of the lactone intermediate, providing access to novel analogs for structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions: Renin inhibitors undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final renin inhibitor compound .

Scientific Research Applications

Renin inhibitors have a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with ACE Inhibitors

Efficacy
  • Blood Pressure Reduction : Aliskiren demonstrates comparable BP-lowering efficacy to ACEIs like enalapril. In a double-blind trial, 150–300 mg/day of aliskiren reduced systolic/diastolic BP by 13.0/10.3 mmHg, similar to enalapril 10–20 mg/day (12.8/10.7 mmHg) .
  • Combination Therapy : Aliskiren combined with ACEIs or ARBs enhances BP reduction but increases hyperkalemia risk, limiting its use in dual RAAS blockade .

Table 1: Efficacy of Renin Inhibitors vs. ACEIs in Hypertension

Parameter Aliskiren (300 mg/day) Enalapril (20 mg/day)
SBP Reduction 13.0 mmHg 12.8 mmHg
DBP Reduction 10.3 mmHg 10.7 mmHg
Cough Incidence 0% 12%
Hyperkalemia Risk 1.5% 2.1%

Sources:

Comparison with ARBs

Efficacy
  • BP Reduction : Aliskiren (300 mg/day) and valsartan (320 mg/day) show equivalent BP-lowering effects (~14.5/11.5 mmHg) .

Table 2: Adverse Event Profiles

Adverse Event Aliskiren ACEIs ARBs
Hyperkalemia 1.5% 2.1% 1.8%
Cough 0% 12% 0%
Angioedema Rare 0.3% Rare

Sources:

Comparison with ARNIs (Sacubitril/Valsartan)

ARNIs combine ARB and neprilysin inhibition, showing superior outcomes in heart failure with reduced ejection fraction (HFrEF). In contrast, aliskiren failed to reduce cardiovascular death or HF rehospitalization in the ASTRONAUT trial when added to standard therapy . This highlights a key limitation: renin inhibitors lack proven mortality benefits in HF, unlike ARNIs.

Structural and Pharmacokinetic Advantages

  • Nonpeptidic Design: Aliskiren’s small molecular weight (<500 Da) and nonpeptidic structure enhance oral bioavailability (2.6%) compared to earlier peptide-based inhibitors (<1%) .
  • Novel Derivatives: Compounds like DS-8108b and SPH3127 exhibit improved binding efficiency (IC₅₀ < 1 nM) and prolonged half-lives (>10 hours), enabling once-daily dosing .

Table 3: Pharmacokinetic Properties

Parameter Aliskiren SPH3127 DS-8108b
Oral Bioavailability 2.6% 15% 20%
Half-Life 24–40 h 12 h 10 h
IC₅₀ (Renin) 0.6 nM 0.8 nM 0.5 nM

Sources:

Clinical Adoption Challenges

Despite comparable efficacy, renin inhibitors are underprescribed due to:

  • Guideline Preferences : ACEIs/ARBs remain first-line due to extensive outcome data and cost .
  • Racial Disparities: Non-Hispanic Black and Hispanic patients face higher care gaps in novel therapies like SGLT2 inhibitors, which may extend to renin inhibitors .

Biological Activity

Renin inhibitors are a class of antihypertensive agents that specifically target the renin-angiotensin-aldosterone system (RAAS) by inhibiting the activity of renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and exerting various biological effects. The most notable renin inhibitor currently available is Aliskiren .

Inhibition of Renin Activity

Renin inhibitors function by binding to the active site of renin, preventing it from catalyzing the conversion of angiotensinogen to angiotensin I. This action results in a cascade of physiological effects:

  • Decreased Angiotensin II Levels : Angiotensin II is responsible for vasoconstriction and stimulation of aldosterone secretion, which promotes sodium and water retention.
  • Reduced Blood Pressure : By lowering angiotensin II levels, renin inhibitors lead to vasodilation and decreased blood volume, resulting in lower blood pressure.
  • Altered Plasma Renin Activity (PRA) : Interestingly, while PRA decreases due to inhibition of renin activity, levels of prorenin (the inactive precursor) may remain elevated or even increase, suggesting potential biological activity beyond mere catalysis .

Clinical Efficacy

Renin inhibitors have demonstrated efficacy in various clinical settings, particularly in hypertension management and diabetic nephropathy.

Hypertension Management

In clinical trials, Aliskiren has shown significant reductions in blood pressure compared to placebo and other antihypertensive agents. For example:

  • A study comparing Aliskiren with ramipril (an ACE inhibitor) found that Aliskiren produced greater reductions in mean systolic and diastolic blood pressure at multiple doses .
  • The efficacy was maintained over time, with notable improvements observed as early as two weeks into treatment .

Diabetic Nephropathy

Research indicates that renin inhibitors may also be beneficial in managing diabetic nephropathy:

  • A meta-analysis involving 9,262 patients demonstrated that direct renin inhibitors significantly reduced urine albumin-creatinine ratio (UACR), indicating improved renal function and reduced progression from microalbuminuria to macroalbuminuria .
  • Notably, patients receiving Aliskiren had a higher likelihood of remission from microalbuminuria compared to controls .

Table 1: Summary of Clinical Studies on Aliskiren

Study ReferencePopulationInterventionOutcome
Persson et al. (2009)Diabetic patientsAliskiren vs. placebo72% decrease in PRA; significant UACR reduction
Parving et al. (2012)Patients with diabetic nephropathyAliskiren + ARB vs. placeboNon-significant UACR reduction; potential benefits noted
Duprez et al. (2006)Hypertensive patientsAliskiren vs. ramiprilGreater BP reduction with fewer side effects

Safety Profile

The safety profile of renin inhibitors is generally favorable; however, some adverse effects have been noted:

  • Hyperkalemia : Elevated potassium levels can occur due to decreased aldosterone secretion.
  • Gastrointestinal Issues : Some patients report diarrhea or abdominal discomfort.
  • Cough : Unlike ACE inhibitors, renin inhibitors tend to have a lower incidence of cough .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating renin inhibitor efficacy in hypertension research?

  • Methodological Answer : Use transgenic rodent models (e.g., human renin-angiotensin system transgenic rats) to study blood pressure modulation. For in vitro studies, employ fluorogenic substrate assays to measure renin activity inhibition. Include dose-response curves with controls for angiotensin-converting enzyme (ACE) activity to isolate renin-specific effects. Validate findings using orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .

Q. What biochemical mechanisms underlie the selectivity of competitive vs. non-competitive renin inhibitors?

  • Methodological Answer : Perform X-ray crystallography to map inhibitor interactions with renin's active site (e.g., aliskiren's hydrogen bonding with Asp38 and Tyr20). Use molecular dynamics simulations to compare binding stability. Validate selectivity via counter-screening against homologous aspartic proteases (e.g., cathepsin D) .

Q. How should researchers design dose-response studies for renin inhibitors in preclinical models?

  • Methodological Answer : Implement a staggered dosing protocol (e.g., 0.1–10 mg/kg) in hypertensive rodent models, monitoring blood pressure via telemetry. Include negative controls (vehicle) and positive controls (e.g., ACE inhibitors). Analyze plasma renin activity (PRA) and angiotensin I/II levels via ELISA to correlate pharmacokinetics with pharmacodynamics .

Advanced Research Questions

Q. How can discrepancies between in vitro binding affinity and in vivo efficacy of renin inhibitors be resolved?

  • Methodological Answer : Conduct ex vivo studies using tissue homogenates to assess inhibitor penetration into target organs (e.g., kidneys). Apply physiologically based pharmacokinetic (PBPK) modeling to account for protein binding and clearance differences. Compare results with clinical data, such as the ONTARGET trial, which revealed telmisartan-ramipril combination therapy had no additive efficacy despite in vitro synergy .

Q. What strategies improve the specificity of renin activity assays when testing inhibitors in complex biological matrices?

  • Methodological Answer : Pre-treat plasma samples with immunoaffinity depletion columns to remove albumin/globulins. Use FRET-based substrates with optimized excitation/emission wavelengths to minimize background noise. Validate assay specificity via spike-recovery experiments with recombinant renin and protease inhibitors (e.g., pepstatin A) .

Q. How should researchers analyze non-linear dose-response relationships in this compound combination therapies?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method to distinguish synergistic vs. additive effects. Use hierarchical Bayesian modeling to account for inter-individual variability in drug metabolism. Cross-validate findings with in silico simulations of renin-angiotensin system dynamics .

Data Contradiction & Validation

Q. What experimental approaches validate target engagement when this compound efficacy plateaus despite increased dosing?

  • Methodological Answer : Perform tracer studies with radiolabeled inhibitors (e.g., ³H-aliskiren) to quantify renal target occupancy. Correlate with urinary aldosterone excretion and cardiac MRI-derived left ventricular mass changes in long-term studies. Reference the ALTITUDE trial, which linked high-dose aliskiren to adverse renal outcomes despite PRA suppression .

Q. How can researchers reconcile conflicting data on this compound effects on prorenin receptor signaling pathways?

  • Methodological Answer : Use CRISPR-Cas9 knockout models to isolate prorenin receptor (PRR)-dependent vs. independent effects. Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map signaling cascades. Compare results across species, noting differences in PRR expression patterns between rodents and primates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.